molecular formula C8H11ClN2O B6248112 [2-chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol CAS No. 2408964-41-8

[2-chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol

Cat. No. B6248112
CAS RN: 2408964-41-8
M. Wt: 186.6
InChI Key:
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Description

[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol, also known as 2-Chloro-6-propylpyrimidin-4-ol, is an organic compound typically used as an intermediate in organic synthesis. It is a colorless, crystalline solid with a melting point of 75 °C and a boiling point of 164 °C. It is soluble in most organic solvents, such as ethanol and acetone, and is insoluble in water. This compound has become increasingly popular in recent years for its range of applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of pyrimidinamine derivatives is generally associated with their ability to inhibit mitochondrial complex I electron transport (MET I) . This unique mode of action differentiates them from other commercial fungicides .

Future Directions

The development of new pyrimidinamine derivatives is a promising area of research due to their unique mode of action and excellent biological activity . Future research could focus on the synthesis and characterization of “[2-chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol” and related compounds, as well as their potential applications in various fields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[2-chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol' involves the conversion of 2-chloro-6-(propan-2-yl)pyrimidine to the corresponding alcohol using a reducing agent.", "Starting Materials": [ "2-chloro-6-(propan-2-yl)pyrimidine", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "To a solution of 2-chloro-6-(propan-2-yl)pyrimidine (1.0 g, 6.0 mmol) in methanol (10 mL) and water (10 mL), sodium borohydride (0.3 g, 8.0 mmol) is added slowly with stirring at room temperature.", "The reaction mixture is stirred for 2 hours at room temperature.", "The reaction is quenched by the addition of water (10 mL) and the resulting mixture is extracted with ethyl acetate (3 x 10 mL).", "The combined organic layers are washed with brine (10 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure.", "The crude product is purified by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as eluent to afford '[2-chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol' as a white solid (0.8 g, 80% yield)." ] }

CAS RN

2408964-41-8

Product Name

[2-chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol

Molecular Formula

C8H11ClN2O

Molecular Weight

186.6

Purity

95

Origin of Product

United States

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